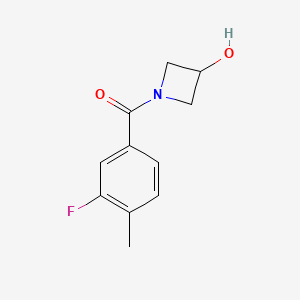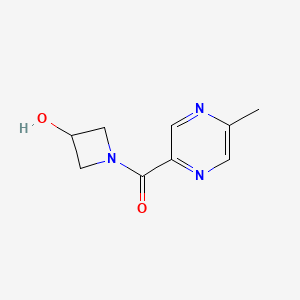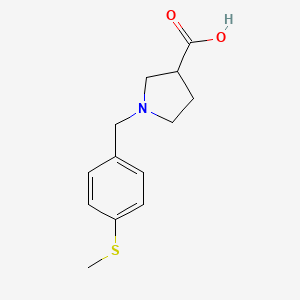
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone
Vue d'ensemble
Description
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone, also known as FMH, is an organic compound that has been used in scientific research for a variety of applications. It is a synthetic molecule with a unique structure and properties, which makes it particularly useful for certain types of experiments.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, synthesized from compounds related to (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone, have demonstrated promising antibacterial and antifungal activities. These compounds are particularly effective against bacterial strains like Staphylococcus aureus and Escherichia coli, although their antifungal efficacy is limited (Gadakh et al., 2010).
Development of P2X7 Antagonist for Mood Disorders
- A dipolar cycloaddition reaction was utilized to create P2X7 antagonists containing fluorine, similar to the structure of (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone. These compounds have shown potential in the treatment of mood disorders, with promising results in preclinical studies (Chrovian et al., 2018).
Catalyst-Free Synthesis in Heterocyclic Chemistry
- The efficient, catalyst- and solvent-free synthesis of heterocyclic compounds related to (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone has been explored. These methods are significant for developing novel pharmaceuticals with potential applications in various therapeutic areas (Moreno-Fuquen et al., 2019).
Antibacterial Activity of Triazole Analogues
- Novel triazole analogues, structurally similar to (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone, have been synthesized and shown to possess significant antibacterial properties, particularly against human pathogenic bacteria (Nagaraj et al., 2018).
Synthesis of Fluoro Substituted Pyrazolyl Benzoxazoles
- Research on the synthesis of fluoro-substituted pyrazolyl benzoxazoles, related to the chemical structure of interest, has been conducted. These compounds have been evaluated for biological activity, highlighting the importance of fluorine atoms in medicinal chemistry (Jadhav et al., 2015).
Antitumor Activity in Cancer Research
- Studies have shown that compounds similar to (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone exhibit antitumor activities. These findings are crucial for the development of new cancer therapies (Tang & Fu, 2018).
Propriétés
IUPAC Name |
(3-fluoro-4-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-7-2-3-8(4-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDFKLDYEXFNII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468705.png)


![1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468709.png)



![1-[4-(Pyrrolidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1468715.png)
![1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468716.png)
![1-[(3-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468719.png)
![1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468720.png)

